molecular formula C7H8BrCl2N B2663299 2-Bromo-3-chloro-N-methylaniline;hydrochloride CAS No. 2413874-97-0

2-Bromo-3-chloro-N-methylaniline;hydrochloride

Cat. No. B2663299
CAS RN: 2413874-97-0
M. Wt: 256.95
InChI Key: UTZZILXFEZHREY-UHFFFAOYSA-N
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Description

“2-Bromo-3-chloro-N-methylaniline;hydrochloride” is a chemical compound that is likely derived from N-methylaniline . N-methylaniline is an organic compound with the chemical formula CH3C6H4NH2 . It is a colorless liquid, although commercial samples are often yellowish . It is a precursor to the herbicides metolachlor and acetochlor .


Synthesis Analysis

The synthesis of 2-Bromo-N-methylaniline, a related compound, can be achieved via the reduction of 2-bromoformylanilide . It can be used to synthesize benzimidazole derivatives, via one pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . It can also be used in the synthesis of alkyltelluro-substituted aromatic amines, which can show radical trapping ability .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylaniline, a related compound, has a linear formula of BrC6H4NHCH3 . Its molecular weight is 186.05 . The molecular structure of 3-Bromo-2-methylaniline hydrochloride, another related compound, has a molecular weight of 222.510 Da .


Chemical Reactions Analysis

The conversion of o-toluidine to the diazonium salt gives access to the 2-bromo, 2-cyano-, and 2-chlorotoluene derivatives . N-acetylation is also demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-methylaniline, a related compound, include a refractive index n20/D of 1.6070 (lit.), a boiling point of 107-109 °C/12 mmHg (lit.), and a density of 1.589 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis Applications

  • Palladium-Assisted Reactions : Palladium(II) chloride facilitates reactions with 2-bromoanilines, including 2-Bromo-3-chloro-N-methylaniline;hydrochloride, to produce vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles. This process has implications in the synthesis of complex organic compounds (Kasahara et al., 1986).

  • Halogenation of α, β-Unsaturated Carbonyl Compounds : A method involving OXONE® and hydrohalic acid (HBr, HCl) has been developed for the halogenation of α, β-unsaturated carbonyl compounds, which could be applicable to compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride (Kim & Park, 2004).

Chemical Properties and Reactions

  • Enzymatic Dehalogenation : Studies on brominated and chlorinated compounds, similar to 2-Bromo-3-chloro-N-methylaniline;hydrochloride, show that enzymes in the liver can catalyze the hydrolysis of these compounds into halide ions and other products (Heppel & Porterfield, 1948).

  • Bromination and Chlorination Techniques : Various studies have explored the efficient bromination and chlorination techniques for compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride, which are crucial in organic and coordination chemistry (Wang et al., 2006).

Environmental Impact

  • Role in Atmospheric Chemistry : Research on the chemistry of atmospheric bromine, which is related to compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride, indicates their potential role in ozone layer depletion and other atmospheric processes (Wofsy, McElroy, & Yung, 1975).

Biological Applications

  • Genetic Control of Methyl Halide Production : The study of methyl chloride and bromide production in plants, related to 2-Bromo-3-chloro-N-methylaniline;hydrochloride, has implications in understanding the biological production mechanisms of these halides (Rhew, Østergaard, Saltzman, & Yanofsky, 2003).

Safety and Hazards

N-methylaniline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

2-bromo-3-chloro-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZPRHCQXPGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-N-methylaniline;hydrochloride

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